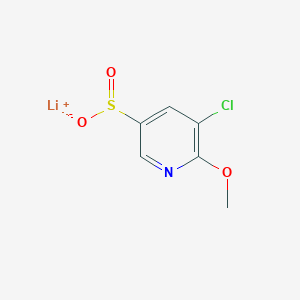
Lithium;5-chloro-6-methoxypyridine-3-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;5-chloro-6-methoxypyridine-3-sulfinate: is a chemical compound with the molecular formula C6H6ClNO3S.Li. It is a lithium salt of 5-chloro-6-methoxypyridine-3-sulfinate, characterized by its unique structure which includes a pyridine ring substituted with chlorine, methoxy, and sulfonate groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium;5-chloro-6-methoxypyridine-3-sulfinate typically involves the reaction of 5-bromo-2-methoxypyridine with sulfur dioxide and butyllithium in tetrahydrofuran (THF) at low temperatures. The reaction mixture is then treated with 1-methylpyrrolidine adduct (TIMSO) to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the laboratory synthesis methods can be scaled up with appropriate adjustments in reaction conditions and purification processes to meet industrial requirements.
Chemical Reactions Analysis
Types of Reactions: Lithium;5-chloro-6-methoxypyridine-3-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized under specific conditions.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products:
Oxidation: Oxidized derivatives of the sulfonate group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Lithium;5-chloro-6-methoxypyridine-3-sulfinate is used as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds .
Biology and Medicine: While specific biological and medicinal applications are not extensively documented, compounds with similar structures are often explored for their potential pharmacological activities.
Industry: In the industrial sector, this compound can be used in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Comparison with Similar Compounds
Lithium 5-chloro-2-methoxypyridine-3-sulfinate: This compound is structurally similar but differs in the position of the methoxy group on the pyridine ring.
Uniqueness: Lithium;5-chloro-6-methoxypyridine-3-sulfinate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and applications in various chemical processes .
Properties
IUPAC Name |
lithium;5-chloro-6-methoxypyridine-3-sulfinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S.Li/c1-11-6-5(7)2-4(3-8-6)12(9)10;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJAPJAMOMVWDR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC1=C(C=C(C=N1)S(=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClLiNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














